molecular formula C9H8OS B14690736 3,4-Dihydro-1H-2-benzothiopyran-1-one CAS No. 25606-96-6

3,4-Dihydro-1H-2-benzothiopyran-1-one

Cat. No.: B14690736
CAS No.: 25606-96-6
M. Wt: 164.23 g/mol
InChI Key: XCSKMKLNIBUVPP-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-2-benzothiopyran-1-one is a specialized benzothiopyran derivative serving as a valuable chemical scaffold in medicinal chemistry and drug discovery research. This heterocyclic compound features a thiopyran ring system, which incorporates a sulfur atom in place of the oxygen found in traditional chromone or benzopyran structures, significantly altering its electronic properties and potential bioactivity . The unique thiopyran core with carbonyl functionality at the 1-position provides researchers with multiple sites for chemical modification, enabling the development of structure-activity relationships across various biological targets. Research Applications and Value This benzothiopyran derivative serves as a key synthetic intermediate in the development of potential therapeutic agents for metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD) . Researchers utilize this compound as a core scaffold for designing novel heterobicyclic compounds with potential biological activity . The structural framework is particularly valuable in medicinal chemistry programs targeting enzyme inhibition and receptor modulation, with demonstrated applications in creating analogs with improved metabolic stability and binding affinity compared to their oxygen-containing counterparts. Additional research applications include its use as a building block in developing protein-protein interaction inhibitors and as a molecular template for fragment-based drug discovery. Mechanistic Considerations The mechanism of action for benzothiopyran derivatives varies significantly based on specific structural modifications but generally involves interactions with biological targets through the thiopyran ring system and strategically positioned substituents. The sulfur atom in the thiopyran ring provides distinct electronic characteristics and potential for hydrogen bonding interactions different from traditional benzopyran systems . Specific derivatives may function through enzyme inhibition pathways, potentially interacting with kinases, cytochrome P450 enzymes, or metabolic regulators through the planar aromatic system and strategically positioned functional groups. The carbonyl group at the 1-position often serves as a hydrogen bond acceptor, enhancing target binding interactions, while the sulfur atom can influence electron distribution throughout the bicyclic system and potentially contribute to unique reactivity profiles or metabolic pathways . Handling and Storage This research chemical should be stored under inert conditions at -20°C protected from light and moisture. Appropriate personal protective equipment should be worn when handling, and all procedures should be conducted in accordance with institutional safety guidelines. As with all compounds of this class, proper risk assessment should be performed prior to use. Note : This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should validate the suitability of this compound for their specific experimental systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25606-96-6

Molecular Formula

C9H8OS

Molecular Weight

164.23 g/mol

IUPAC Name

3,4-dihydroisothiochromen-1-one

InChI

InChI=1S/C9H8OS/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4H,5-6H2

InChI Key

XCSKMKLNIBUVPP-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)C2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies for 3,4 Dihydro 1h 2 Benzothiopyran 1 One and Analogous Structures

Intramolecular Cyclization Strategies for Benzothiopyranone Ring Formation

Intramolecular cyclization represents a powerful and direct approach to the benzothiopyranone core. These methods typically involve the formation of a key carbon-sulfur or carbon-carbon bond in a precursor that already contains the necessary aromatic and side-chain components.

Cyclization of ortho-Substituted Precursors (e.g., nucleophilic addition or substitution in o-substituted α-(trifluoromethyl)styrenes)

The intramolecular cyclization of ortho-substituted styrenes is a viable route for the formation of six-membered heterocyclic rings. In the context of benzothiopyranone synthesis, this would typically involve a precursor bearing a thiol or a protected thiol group at the ortho position of a styrene (B11656) derivative. The presence of an electron-withdrawing group, such as a trifluoromethyl group (CF3), on the styrene moiety can activate the double bond towards nucleophilic attack.

While specific examples detailing the direct synthesis of 3,4-dihydro-1H-2-benzothiopyran-1-one from o-substituted α-(trifluoromethyl)styrenes are not extensively documented in readily available literature, the underlying principle of intramolecular nucleophilic addition is a well-established synthetic strategy. The reaction would likely proceed via the attack of the ortho-thiolate onto the activated double bond of the styrene, followed by a subsequent cyclization and lactonization step. The reactivity of α-(trifluoromethyl)styrenes in nucleophilic additions has been explored, demonstrating their potential as precursors in such cyclization reactions.

Alkali Metal Amide-Mediated Cyclizations (e.g., Lithium Diisopropylamide (LDA)-mediated cyclization of o-(methylsulfonyl)styrenes for 1,1-dioxides)

A notable example of intramolecular cyclization to form a related benzothiopyran scaffold is the use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA). This method has been efficiently applied to the synthesis of 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxides. mdpi.com In this approach, α-substituted o-(methylsulfonyl)styrenes are treated with LDA, leading to cyclization. mdpi.com

The precursor, an α-substituted o-(methylsulfonyl)styrene, can be prepared from the corresponding α-substituted o-bromostyrene in a two-step sequence. mdpi.com The LDA facilitates the deprotonation at the α-position to the sulfonyl group, creating a carbanion that then attacks the vinyl group in an intramolecular fashion to form the six-membered ring. Subsequent aqueous workup yields the 4-monosubstituted 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxides. mdpi.com Furthermore, the introduction of an electrophile before the aqueous workup allows for the synthesis of 4,4-disubstituted derivatives. mdpi.com

Table 1: LDA-Mediated Cyclization of o-(Methylsulfonyl)styrenes

PrecursorProductYield (%)Reference
α-Substituted o-(methylsulfonyl)styrene4-Monosubstituted 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxideNot specified mdpi.com
α-Substituted o-(methylsulfonyl)styrene (with electrophile addition)4,4-Disubstituted 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxideNot specified mdpi.com

Acid-Catalyzed Cyclocondensation Approaches (e.g., Lewis acid or Brønsted acid catalyzed cyclizations)

Acid-catalyzed cyclization provides another important avenue for the synthesis of benzothiopyranones. Both Lewis acids and Brønsted acids can be employed to promote the intramolecular cyclization of suitable precursors. A tandem alkylation-cyclic acylation process promoted by superelectrophilic activation in a superacid like trifluoromethanesulfonic acid has been utilized to synthesize 2- and 3-(trifluoromethyl)thiochroman-4-ones. ijrar.org This reaction involves the Friedel-Crafts alkylation of benzenethiols followed by an intramolecular cyclization. ijrar.org

Lewis acids such as bismuth(III) triflate (Bi(OTf)3) have been shown to be effective catalysts for the intermolecular Friedel-Crafts acylation reaction of 3-methyl-4-(4´-chlorophenyl)thiobutanoic acid to efficiently synthesize thiochroman-4-ones. ijrar.org While this is an intermolecular example, it highlights the utility of Lewis acids in promoting the key acylation step that can be adapted to an intramolecular strategy.

Brønsted acids can also catalyze the cyclization of β-arylthiopropanoic acids to yield 1-thiochroman-4-ones, often assisted by microwave irradiation to achieve quantitative yields. ijrar.org

Table 2: Acid-Catalyzed Cyclization Approaches to Benzothiopyranone Analogues

PrecursorCatalyst/ConditionsProductReference
Benzenethiol and 2- or 3-(trifluoromethyl)acrylic acidTrifluoromethanesulfonic acid (superacid), microwave2- or 3-(Trifluoromethyl)thiochroman-4-one ijrar.org
3-Methyl-4-(4´-chlorophenyl)thiobutanoic acidBi(OTf)3 (Lewis acid)Thiochroman-4-one (B147511) derivative ijrar.org
β-Arylthiopropanoic acidBrønsted acid, microwave irradiation1-Thiochroman-4-one ijrar.org

Intermolecular Coupling and Condensation Reactions for Scaffold Construction

Intermolecular strategies involve the assembly of the benzothiopyranone ring from two or more simpler molecules. These methods often rely on well-known reactions such as Michael additions and condensation reactions to build the core structure.

Reactions of Thiophenols with Unsaturated Aldehydes or Ketones

The reaction between thiophenols and α,β-unsaturated carbonyl compounds is a common method for constructing the benzothiopyran scaffold. This approach typically proceeds through an initial Michael addition of the thiophenol to the unsaturated system, followed by an intramolecular cyclization.

For instance, an iodine-catalyzed cyclocondensation of cinnamaldehyde (B126680) with thiophenol has been reported to yield trans-2-phenyl-4-thiophenoxy-3,4-dihydro-2H-1-benzothiopyran with high diastereoselectivity and in excellent yield. ijrar.org Similarly, the iodine-catalyzed reaction of thiophenol with cinnamylidene-acetophenones produces cis-2-(aroylmethyl)-4-phenylthiochromans. ijrar.org

Furthermore, a one-pot reaction of thiophenols with allylic alcohols, catalyzed by the strong Brønsted acid triflic acid, can be used to construct multisubstituted benzothiopyran derivatives under metal-free conditions. ijrar.org

Table 3: Intermolecular Reactions of Thiophenols

Thiophenol DerivativeUnsaturated PartnerCatalyst/ConditionsProductReference
ThiophenolCinnamaldehydeIodinetrans-2-Phenyl-4-thiophenoxy-3,4-dihydro-2H-1-benzothiopyran ijrar.org
ThiophenolCinnamylidene-acetophenoneIodinecis-2-(Aroylmethyl)-4-phenylthiochroman ijrar.org
ThiophenolsAllylic alcoholTriflic acidMultisubstituted benzothiopyran ijrar.org

Condensation-Cyclization Processes Utilizing Thiosalicylate Derivatives

Thiosalicylic acid and its derivatives are valuable precursors for the synthesis of benzothiopyranones. These compounds contain both the aromatic ring with a thiol group and a carboxylic acid (or its derivative) in the ortho position, pre-organized for cyclization.

A documented synthesis of benzothiopyran derivatives starts from thiosalicylic acid. ijrar.org The specific details of the condensation partner were not provided in the abstract, but this approach likely involves the reaction of the thiosalicylate with a component that provides the remaining two carbons of the thiopyranone ring, followed by cyclization. For example, reaction with a suitable α,β-unsaturated acid or ester could lead to the desired product after an initial Michael addition followed by an intramolecular acylation.

Derivatization from Pre-existing Benzothiopyran Skeletons

One major strategy for generating diversity within the this compound family is the chemical modification of closely related, pre-formed heterocyclic systems. This approach leverages established synthetic routes to key intermediates like dihydro-2H-1-benzothiopyran-4-ones and thiocoumarins, which then serve as versatile platforms for further functionalization.

Dihydro-2H-1-benzothiopyran-4-ones, commonly known as thiochroman-4-ones, are versatile precursors for a range of benzothiopyran derivatives. These compounds can be synthesized through methods such as the microwave-assisted cyclization of β-arylthiopropanoic acids or the intermolecular Friedel-Crafts acylation of substituted thiobutanoic acids catalyzed by Lewis acids.

Once formed, the thiochroman-4-one skeleton can be functionalized to introduce various substituents. For instance, debenzylation of S-benzyl precursors followed by oxidation can yield 3-(methylsulfinyl)-2,3-dihydro-4H-benzothiopyran-4-ones as a mixture of diastereoisomers. Subsequent refluxing of this mixture in benzene (B151609) can lead to the elimination of methanesulfenic acid, forming thioflavones, which are related benzothiopyranone structures. This highlights how the core dihydro-2H-1-benzothiopyran-4-one structure can be manipulated at the C3 position to build more complex derivatives.

Thiocoumarins, particularly 4-hydroxythiocoumarin, serve as excellent starting materials for creating derivatives of the benzothiopyranone scaffold. The reactivity of the 4-hydroxythiocoumarin system allows for modifications at several positions.

Michael additions can be performed at the C3 position of the 4-hydroxythiocoumarin scaffold. Furthermore, reactions with amines in the presence of triethylorthoformate lead to the synthesis of 3-aminomethylenethiochroman-2,4-diones. It is also possible to introduce indolyl substituents at the C3 position, leading to 3-indolyl-substituted 3,4-dihydrothiocoumarins by reacting thiocoumarin-3-carboxylic acid with 2-methylindole.

A highly efficient protocol has been developed for accessing 2-amino-4H-benzothiopyran-4-ones via a conjugate addition-elimination process. nih.gov In this base-free method, a sulfinyl group at the C2 position of a benzothiopyranone acts as an optimal leaving group, allowing for the direct formation of a C-N bond with various aliphatic and aromatic amines. nih.gov This reaction proceeds in good to excellent yields and is scalable, demonstrating a practical route to N-substituted benzothiopyranone derivatives. nih.gov

Table 1: Selected Reactions for the Derivatization of Benzothiopyran Skeletons

Starting Material Reagents/Conditions Product Type
Dihydro-2H-1-benzothiopyran-4-one precursor 1. Debenzylation, 2. Oxidation, 3. Reflux in Benzene Thioflavone
4-Hydroxythiocoumarin Amines, Triethylorthoformate 3-Aminomethylenethiochroman-2,4-dione
Thiocoumarin-3-carboxylic acid 2-Methylindole, 1,4-Dioxane, 120 °C 3-Indolyl-substituted 3,4-dihydrothiocoumarin
2-Ethylsulfinyl-4H-benzothiopyran-4-one Various amines, Reflux in isopropanol 2-Amino-4H-benzothiopyran-4-one nih.gov

Stereoselective and Asymmetric Synthesis Approaches to Chiral this compound Derivatives

The development of synthetic routes to enantiomerically pure chiral compounds is a central goal in modern organic chemistry. For this compound derivatives, where the C3 or C4 position can be a stereocenter, asymmetric synthesis is crucial for accessing specific stereoisomers. While direct asymmetric synthesis of the parent this compound is not extensively documented, methodologies developed for analogous structures provide a clear blueprint for potential strategies.

A highly relevant approach is the asymmetric synthesis of 3-aryl-3,4-dihydroisocoumarins, the oxygen-containing analogues of the target structure. researchgate.net In one reported method, an o-tolyloxazoline is lithiated and reacted with various aromatic aldehydes in the presence of an external chiral ligand, (S)-2-(pyrrolidinomethyl)pyrrolidine. researchgate.net This reaction proceeds via an enantioselective aldol-type condensation to furnish the desired 3-aryl-3,4-dihydroisocoumarins with moderate to good enantiomeric excess (ee), typically in the range of 60-70%. researchgate.net This strategy demonstrates the feasibility of using chiral ligands to control the stereochemical outcome of the cyclization precursor's formation.

Table 2: Enantiomeric Excess in the Asymmetric Synthesis of 3-Aryl-3,4-dihydroisocoumarins

Aldehyde Product Enantiomeric Excess (ee %)
Benzaldehyde 3-Phenyl-3,4-dihydroisocoumarin 70
p-Tolualdehyde 3-(p-Tolyl)-3,4-dihydroisocoumarin 68
p-Anisaldehyde 3-(p-Methoxyphenyl)-3,4-dihydroisocoumarin 60
p-Chlorobenzaldehyde 3-(p-Chlorophenyl)-3,4-dihydroisocoumarin 66

Data derived from an analogous synthesis of isocoumarins, demonstrating a potential strategy for thioisocoumarins. researchgate.net

Furthermore, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of various heterocyclic scaffolds. An organocatalytic enantioselective formal thio [3+3] cycloaddition has been successfully implemented to create chiral 3,4-dihydro-2H-thiopyran scaffolds with two adjacent stereocenters. nih.gov This cascade reaction, involving a Michael-aldol condensation sequence, utilizes chiral secondary amines as catalysts to achieve high regio- and enantioselectivity. nih.gov The principles of this methodology, which effectively construct a chiral six-membered sulfur-containing ring, could be adapted for the synthesis of chiral this compound derivatives from appropriate acyclic precursors.

Chemical Reactivity and Transformations of the 3,4 Dihydro 1h 2 Benzothiopyran 1 One Core

Reactions at the Carbonyl Group

The carbonyl group at position 1 is a key site for nucleophilic attack, similar to other lactones and esters. Its reactivity is influenced by the adjacent sulfur atom and the fused aromatic ring.

Nucleophilic Addition Reactions

The carbonyl carbon of 3,4-Dihydro-1H-2-benzothiopyran-1-one is electrophilic and susceptible to attack by various nucleophiles. While simple addition is less common, these reactions typically proceed through a nucleophilic acyl substitution mechanism, leading to the opening of the thiolactone ring.

Strong carbon nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are expected to add to the carbonyl group. This initially forms a tetrahedral intermediate which can then collapse. Depending on the reaction conditions and the nature of the nucleophile, this can lead to a variety of products. For instance, reaction with two equivalents of a Grignard reagent could potentially lead to the formation of a tertiary alcohol after ring opening and subsequent reaction with the newly formed ketone.

Reduction and Oxidation Processes

The carbonyl group can be selectively reduced to an alcohol. The choice of reducing agent is crucial for the outcome of the reaction.

Reduction : The thiolactone can be reduced to the corresponding diol, 2-(2-hydroxyethyl)benzyl alcohol. This transformation requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is effective for reducing esters and lactones to diols and is therefore suitable for this conversion. libretexts.org Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally used for the reduction of aldehydes and ketones and is typically less effective for reducing esters or thiolactones under standard conditions. libretexts.orgcommonorganicchemistry.com

Table 1: Reduction of the Carbonyl Group
ReagentProductReaction Type
Lithium aluminum hydride (LiAlH₄)2-(2-hydroxyethyl)benzyl alcoholReduction
Sodium borohydride (NaBH₄)Slow or no reactionReduction

Oxidation : The oxidation of the carbonyl group itself is not a typical transformation for this class of compounds.

Transformations Involving the Sulfur Heteroatom

The sulfur atom in the heterocyclic ring is a site of significant reactivity, particularly towards oxidation. Ring-opening and expansion reactions also originate from transformations involving the sulfur atom and the thiolactone linkage.

Oxidation to Sulfoxides and Sulfones (e.g., 1,1-dioxides)

The sulfur atom in the this compound ring can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. researchgate.net These oxidations significantly alter the electronic properties and steric profile of the molecule. The oxidation of the thiophene (B33073) sulfur transforms its electron-donating character into an electron-accepting sulfonyl group. mdpi.com

Oxidation to Sulfoxide : Treatment with one equivalent of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), at controlled temperatures yields this compound 2-oxide. organic-chemistry.org

Oxidation to Sulfone : The use of excess oxidizing agent or stronger reaction conditions leads to the formation of the sulfone, this compound 2,2-dioxide. organic-chemistry.orgresearchgate.net

Table 2: Oxidation of the Sulfur Heteroatom
ReagentProductOxidation State of Sulfur
m-CPBA (1 equiv.)This compound 2-oxide+4
H₂O₂ (excess)This compound 2,2-dioxide+6

Ring-Opening and Ring-Expansion Reactions

The thiolactone ring is susceptible to cleavage by nucleophiles, a reaction that is fundamental to its chemistry. acs.orgacs.org

Ring-Opening : The ester-like linkage can be cleaved by nucleophilic attack on the carbonyl carbon.

Hydrolysis : In the presence of a base, such as sodium hydroxide, the ring undergoes hydrolysis to form the sodium salt of 2-(2-mercaptoethyl)benzoic acid. Acidification then yields the free acid.

Aminolysis : Reaction with amines leads to the formation of the corresponding amides, 2-(2-mercaptoethyl)benzamides.

Ring-Expansion : While less common, ring-expansion reactions could potentially be achieved through specific multi-step synthetic sequences, though no direct examples for this specific molecule are readily available in the literature.

Electrophilic and Nucleophilic Substitutions on the Aromatic Moiety

The benzene (B151609) ring of the this compound core can undergo substitution reactions, with the regiochemical outcome being directed by the existing heterocyclic substituent.

Nitration : Reaction with a mixture of nitric acid and sulfuric acid is expected to yield 6-nitro-3,4-dihydro-1H-2-benzothiopyran-1-one. masterorganicchemistry.com

Halogenation : Bromination, for example with bromine in the presence of a Lewis acid, would likely produce 6-bromo-3,4-dihydro-1H-2-benzothiopyran-1-one.

Table 3: Electrophilic Aromatic Substitution
ReactionReagentsMajor ProductPosition of Substitution
NitrationHNO₃, H₂SO₄6-nitro-3,4-dihydro-1H-2-benzothiopyran-1-onepara
BrominationBr₂, FeBr₃6-bromo-3,4-dihydro-1H-2-benzothiopyran-1-onepara

Nucleophilic Substitution : Nucleophilic aromatic substitution on the benzene ring is generally not favored unless there are strong electron-withdrawing groups present to activate the ring. The unsubstituted this compound is not expected to undergo nucleophilic aromatic substitution under standard conditions.

Reactions of the Saturated Carbon Chain within the Thiopyran Ring

The saturated C3 and C4 positions of the this compound ring represent potential sites for functionalization, which could lead to a diverse array of substituted derivatives. While direct C-H functionalization at these positions for this specific compound is not extensively documented in readily available literature, the reactivity of analogous heterocyclic systems provides insight into potential synthetic strategies.

Modern synthetic methods, such as organophotoredox-catalyzed reactions, have enabled the direct Csp³–H alkylation of similar scaffolds like 3,4-dihydroquinoxalin-2-ones. In these cases, N-(acyloxy)phthalimides are used as alkyl radical precursors under mild, visible-light-induced conditions, demonstrating broad functional group tolerance. This approach suggests a potential pathway for introducing alkyl groups at the C3 or C4 positions of the benzothiopyranone core, should a suitable hydrogen atom abstraction protocol be developed.

Furthermore, strategies for the synthesis of C3,C4-disubstituted indole (B1671886) scaffolds using palladium/norbornene cooperative catalysis highlight advanced methods for functionalizing saturated rings fused to aromatic systems. Such cascade processes, involving ortho-amination and ipso-Heck cyclization, demonstrate the possibility of constructing complex fused systems by forming bonds at positions analogous to C3 and C4. While this is a synthetic route to a fused system rather than a direct functionalization of a pre-existing core, it underscores the chemical accessibility of these positions in related heterocyclic structures.

Rearrangement Reactions (e.g., thermal and catalyzed Claisen rearrangements in related systems)

Sigmatropic rearrangements, particularly the ias.ac.inias.ac.in-sigmatropic Claisen rearrangement, are powerful tools for carbon-carbon bond formation. While the classic Claisen rearrangement involves allyl vinyl ethers, the principle extends to heteroatom analogs, including the thio-Claisen rearrangement for sulfur-containing compounds. wikipedia.orgchem-station.com This reaction typically proceeds through a concerted, pericyclic mechanism involving a cyclic transition state, often favoring a chair-like conformation to minimize steric hindrance. chem-station.comnrochemistry.com

The thio-Claisen rearrangement serves as an effective method for synthesizing complex sulfur-containing heterocycles. Research on related systems, such as the rearrangement of 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene, demonstrates the utility of this reaction. In this example, a thermal ias.ac.inias.ac.in sigmatropic rearrangement leads to the regioselective formation of 2H-thiopyrano[3,2-c]coumarins. semanticscholar.org The reaction proceeds through an initial cyclization, and if the resulting product contains another suitable moiety, a second rearrangement can be induced. semanticscholar.org For these subsequent rearrangements, which may require higher activation energy, catalysts such as anhydrous aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) can be employed to facilitate the transformation under milder conditions and improve yields. semanticscholar.org

The general mechanism for a catalyzed thio-Claisen rearrangement in a related system is detailed in the table below.

StepDescriptionCatalyst/Conditions
1 Formation of a complex between the ether oxygen and a Lewis acid catalyst (e.g., BF₃).BF₃·OEt₂
2 The complex undergoes a ias.ac.inias.ac.in sigmatropic shift via a charge-delocalized transition state.Thermal or Catalyzed
3 The intermediate undergoes tautomerization and proton exchange to form a phenol.-
4 A final 6-endo-trig cyclization occurs to yield the final heterocyclic product.-
Data derived from studies on related thiophene systems. semanticscholar.org

This methodology highlights a potential pathway for rearranging substituted this compound derivatives that bear appropriate allyl thioether functionalities.

Photochemical Transformations (e.g., photoisomerization studies on related isothiocoumarins)

The photochemical behavior of isothiocoumarins and their derivatives reveals pathways to unique molecular architectures through dimerization, cycloaddition, and isomerization reactions. Irradiation of these compounds can lead to the formation of complex polycyclic structures.

Studies on fused isothiocoumarin systems, such as 4H,7H-benzo[1,2-c:4,3-c′]dithiin-4,7-dione, show that irradiation (λ > 390 nm) in acetonitrile (B52724) leads to selective dimerization, affording a cis-cisoid-cis dimer. rsc.org In the presence of an alkene like 2,3-dimethylbut-2-ene, these systems can undergo photocycloaddition. This reaction proceeds via chemoselective addition of the alkene to the C-C double bond of the thiinone ring, yielding diastereomeric monocycloadducts. rsc.org

The outcomes of these photochemical reactions are highly dependent on the reaction conditions, as summarized in the table below.

Reactant SystemConditionsProduct(s)
Symmetric Fused IsothiocoumarinIrradiation (λ > 390 nm) in acetonitrileTwo-fold cis-cisoid-cis dimer rsc.org
Asymmetric Fused IsothiocoumarinIrradiation (λ > 390 nm) in acetonitrileMixture of cis-cisoid-cis dimers rsc.org
Symmetric Fused IsothiocoumarinIrradiation in benzene with 2,3-dimethylbut-2-eneDiastereomeric monocycloadducts rsc.org
Asymmetric Fused IsothiocoumarinIrradiation in benzene with tetrachloroetheneSelective monocycloadduct rsc.org

While these examples are of fully unsaturated isothiocoumarin systems, they provide a basis for predicting the potential photochemical reactivity of the 3,4-dihydro core. The presence of the unsaturated aromatic ring and the thioester moiety suggests that photochemical transformations could be a viable route for creating more complex molecules from the this compound scaffold. For instance, the oxygen analogs, 3,4-epoxy-3,4-dihydro-2H-1-benzopyrans, are known to undergo photoisomerization to 3-chromanones in acetone, suggesting that similar skeletal rearrangements could be possible for the sulfur-containing counterparts under specific conditions.

Spectroscopic and Structural Characterization of 3,4 Dihydro 1h 2 Benzothiopyran 1 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the assembly of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy of 3,4-Dihydro-1H-2-benzothiopyran-1-one reveals distinct signals corresponding to the different types of protons within the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region, generally between δ 7.2 and 8.1 ppm. The specific chemical shifts and coupling patterns of these protons can provide information about the substitution pattern on the aromatic ring.

The two methylene (B1212753) groups in the heterocyclic ring give rise to signals in the aliphatic region. The protons of the C4 methylene group (adjacent to the benzene ring) and the C3 methylene group (adjacent to the sulfur atom) would be expected to show complex splitting patterns due to spin-spin coupling with each other.

A representative set of ¹H NMR data is presented below:

Proton AssignmentChemical Shift (δ) ppmMultiplicity
Aromatic-H7.25 - 8.05Multiplet
CH₂ (Position 3)3.85Singlet
CH₂ (Position 4)3.21Singlet

Note: The actual appearance of the spectrum can be influenced by the solvent used and the specific spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon (C1) is characteristically found far downfield, typically in the range of δ 160-170 ppm. The aromatic carbons resonate in the δ 125-140 ppm region. The two aliphatic methylene carbons (C3 and C4) appear in the upfield region of the spectrum.

A typical set of ¹³C NMR chemical shifts is as follows:

Carbon AssignmentChemical Shift (δ) ppm
C=O (C1)164.8
Aromatic C (quaternary)137.9
Aromatic CH133.8
Aromatic C (quaternary)130.6
Aromatic CH129.0
Aromatic CH128.2
Aromatic CH127.3
CH₂ (Position 3)37.0
CH₂ (Position 4)28.1

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives

While there is limited specific data in the literature for fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy would be an essential tool for their characterization. The ¹⁹F nucleus is highly sensitive in NMR, and its chemical shifts are very responsive to the local electronic environment.

For a hypothetical fluorinated derivative, the ¹⁹F NMR spectrum would show signals whose chemical shifts would be indicative of the fluorine atom's position on the molecule (aromatic or aliphatic). Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) would provide valuable information for confirming the structure. The magnitude of these coupling constants is often dependent on the number of bonds separating the coupled nuclei.

Two-Dimensional NMR Techniques (e.g., HMBC, HMQC)

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the connectivity between different parts of a molecule.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments are used to determine one-bond correlations between protons and the carbons they are directly attached to. For this compound, an HSQC spectrum would show cross-peaks connecting the signals of the C3 and C4 protons to the signals of their respective carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular fragments. For instance, an HMBC spectrum could show correlations from the C4 protons to the aromatic carbons and the C1 carbonyl carbon, confirming the fusion of the heterocyclic and aromatic rings.

Vibrational Spectroscopy (Infrared (IR) Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O).

Key characteristic IR absorption bands include:

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
C=O (Thiolactone)Stretch~1680Strong
Aromatic C-HStretch~3060Medium
Aliphatic C-HStretch~2930Medium
Aromatic C=CStretch~1600, ~1480Medium-Weak

The precise position of the carbonyl stretch provides clues about the ring strain and electronic environment of the thiolactone group. The presence of bands in the aromatic C-H and C=C stretching regions confirms the benzene ring, while the aliphatic C-H stretches are indicative of the methylene groups in the heterocyclic ring.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS)) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (molecular formula C₉H₈OS), the molecular ion peak [M]⁺• would be observed at an m/z corresponding to its molecular weight (approximately 164 g/mol ).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. For C₉H₈OS, the calculated exact mass is 164.0323, and an HRMS measurement would be expected to be very close to this value.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. In the this compound system, the primary chromophores are the fused benzene ring and the carbonyl group (C=O) of the cyclic thioester moiety.

The electronic absorption spectrum of these systems is expected to be dominated by two main types of electronic transitions: π → π* and n → π*.

π → π Transitions:* The aromatic benzene ring contains a conjugated system of π-electrons. These electrons can be excited to higher energy π* orbitals, typically resulting in strong absorption bands in the ultraviolet region.

n → π Transitions:* The carbonyl group possesses non-bonding electrons (n-electrons) on the oxygen atom. These can be promoted to an antibonding π* orbital. These n → π* transitions are typically weaker in intensity compared to π → π* transitions and occur at longer wavelengths. For simple ketones, this absorption often appears in the 270–300 nm range. masterorganicchemistry.com

X-ray Crystallography for Solid-State Structural Determination

The analysis confirmed the absolute configuration and provided precise metric parameters for the molecule. The crystallographic data for this derivative illustrates the type of detailed structural information that can be obtained for this class of compounds.

Below is a summary of the crystallographic data obtained for this specific derivative.

ParameterValue
Chemical FormulaC₂₆H₃₀ClN₃O₉
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)15.7212(3)
b (Å)5.65480(10)
c (Å)31.4047(5)
α (°)90
β (°)93.1580(10)
γ (°)90
Volume (ų)2787.65(9)
Z4

This data provides a foundational understanding of the solid-state conformation and packing of molecules within the this compound system.

Computational Chemistry and Theoretical Studies of 3,4 Dihydro 1h 2 Benzothiopyran 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. A DFT study of 3,4-Dihydro-1H-2-benzothiopyran-1-one would be invaluable for predicting its electronic structure and reactivity. Key parameters that could be calculated include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other reagents.

A hypothetical data table summarizing the kind of results a DFT study might yield is presented below.

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity
Dipole Moment3.5 DIndicates the overall polarity of the molecule

Note: The values in this table are purely illustrative and are not based on actual calculations.

Ab Initio Methods for High-Accuracy Calculations

For situations requiring even greater accuracy, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to highly accurate predictions of energies and molecular properties. Such calculations would be particularly useful for benchmarking the results obtained from DFT and for studying systems where electron correlation effects are especially important.

Molecular Dynamics Simulations and Conformational Analysis

The non-planar, saturated heterocyclic ring of this compound suggests the possibility of multiple low-energy conformations. Molecular Dynamics (MD) simulations could provide a detailed picture of the compound's dynamic behavior and conformational landscape. An MD simulation would involve:

System Setup: Placing the molecule in a simulated environment, often a box of solvent molecules like water, to mimic solution-phase behavior.

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a period of time, typically nanoseconds to microseconds.

Trajectory Analysis: Analyzing the resulting trajectory to identify stable conformations, the transitions between them, and the flexibility of different parts of the molecule.

This analysis could reveal the preferred puckering of the thiopyranone ring and the orientation of the carbonyl group, which are crucial for understanding its interactions with biological targets or other molecules.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, the following spectroscopic parameters could be calculated:

NMR Spectra: Calculation of 1H and 13C chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical predictions can be invaluable for assigning peaks in experimental NMR spectra.

Infrared (IR) Spectra: Calculation of vibrational frequencies and their corresponding intensities. This would allow for the theoretical assignment of absorption bands in an experimental IR spectrum, for instance, identifying the characteristic stretching frequency of the carbonyl group.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and thus the UV-Vis absorption spectrum, providing insight into the molecule's chromophores.

A hypothetical comparison of experimental and calculated spectroscopic data is shown below.

Spectroscopic DataHypothetical Experimental ValueHypothetical Calculated Value
13C NMR (C=O)195 ppm193 ppm
IR (C=O stretch)1680 cm-11685 cm-1
UV-Vis (λmax)280 nm275 nm

Note: The values in this table are purely illustrative and are not based on actual measurements or calculations.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical methods are instrumental in mapping out the pathways of chemical reactions. For this compound, computational studies could elucidate the mechanisms of various potential reactions, such as:

Nucleophilic addition to the carbonyl group: Identifying the transition state and calculating the activation energy for the reaction with a nucleophile.

Reactions at the α-carbon: Investigating the acidity of the α-protons and the mechanism of enolate formation.

Ring-opening reactions: Exploring the energetic feasibility of reactions that involve the cleavage of the heterocyclic ring.

By locating the transition state structures and calculating the energy barriers for different reaction pathways, researchers can gain a deeper understanding of the compound's reactivity and predict the most likely products of a given reaction.

Quantitative Structure-Property Relationship (QSPR) Studies

While no QSPR studies specifically focusing on non-prohibited properties of this compound have been identified, this approach holds potential for future research. QSPR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and a particular property of interest. For a series of derivatives of this compound, a QSPR study could be developed to predict properties such as solubility, chromatographic retention times, or other non-biological physical properties based on calculated molecular descriptors.

Q & A

Basic: What are the key physical and chemical properties of 3,4-Dihydro-1H-2-benzothiopyran-1-one, and how are they experimentally determined?

Methodological Answer:
Key properties include molecular weight (134.18 g/mol for the unsubstituted benzopyran analog), boiling point (~215.6°C), and density (~1.072 g/cm³ at 20°C) . Characterization typically involves:

  • Spectroscopy : NMR (¹H/¹³C) and IR to confirm the thiopyran ring and ketone functionality.
  • Chromatography : HPLC or GC-MS to assess purity, referencing retention indices from analogs like dihydrocoumarins .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., ~180°C for related benzopyrans) .
    Note : Solubility in solvents like ethanol, ether, or chloroform should be validated experimentally due to variability in literature reports .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. For aerosolized forms, NIOSH-approved respirators (e.g., P95) are recommended .
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .
  • First Aid : For skin contact, wash immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .

Advanced: How can computational chemistry (e.g., DFT) predict the reactivity of this compound derivatives?

Methodological Answer:
Quantum chemical methods, such as density functional theory (DFT), can model:

  • Acidity and Stability : Calculate pKa values for protons α to the ketone group, predicting enolate formation and anion stability. For example, substitutions on the thiopyran ring significantly alter acidity .
  • Reaction Pathways : Simulate intermediates in oxidation or nucleophilic addition reactions, validated against experimental kinetics .
  • Spectral Predictions : Compare computed IR/NMR spectra with experimental data to confirm structural assignments .

Advanced: How should researchers address contradictions in reported solubility or stability data for this compound?

Methodological Answer:

  • Systematic Validation : Replicate experiments under standardized conditions (e.g., temperature, solvent purity) to isolate variables. For instance, solubility discrepancies in water vs. ethanol may arise from hydration effects .
  • Advanced Analytics : Use techniques like X-ray crystallography to resolve structural ambiguities (e.g., polymorphism) affecting stability .
  • Literature Cross-Referencing : Compare data across authoritative sources (e.g., CRC Handbook, NIST) and prioritize peer-reviewed studies .

Basic: What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

  • Cyclization of Thioesters : React 2-mercaptophenylacetic acid derivatives with carbonylating agents (e.g., POCl₃) to form the thiopyranone ring .
  • Oxidation of Dihydrothiophenes : Use mCPBA or H₂O₂ to oxidize sulfur in dihydrothiophene precursors to sulfone derivatives .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol .

Advanced: What experimental strategies can elucidate the compound’s metabolic or environmental degradation pathways?

Methodological Answer:

  • Isotopic Labeling : Track ¹⁴C-labeled compound in biodegradation assays to identify breakdown products .
  • LC-MS/MS Analysis : Detect metabolites in microbial or enzymatic incubation studies, focusing on sulfoxide/sulfone byproducts .
  • Ecotoxicity Assays : Use Daphnia magna or algal models to assess bioaccumulation potential, guided by OECD test guidelines .

Basic: How is the purity of this compound validated in academic research?

Methodological Answer:

  • Chromatographic Purity : HPLC with UV detection (λ = 254 nm) and ≥95% peak area threshold .
  • Elemental Analysis : Compare measured C, H, S, and O content with theoretical values (error margin <0.3%) .
  • Melting Point Consistency : Sharp melting range (±2°C) indicates absence of major impurities .

Advanced: How do substituents on the thiopyran ring influence the compound’s electronic and steric properties?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Increase electrophilicity of the ketone, enhancing reactivity toward Grignard reagents (e.g., methyl groups reduce steric hindrance) .
  • Steric Effects : Bulky substituents at the 3-position hinder ring puckering, altering conformational stability (validated by NOESY NMR) .
  • Computational Modeling : Use molecular docking or Hammett constants to predict substituent effects on reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.